3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one
Description
3-(1H-1,2,3,4-Tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]quinazolin-5(4H)-one core substituted at position 3 with a 1,2,3,4-tetrazole moiety. This scaffold is synthesized via copper-catalyzed cascade reactions in aqueous media, as demonstrated by Zhang et al., where aryl halides and pyrazol-5-amines undergo cyclization to form the tricyclic system .
The compound has garnered attention for its diverse pharmacological activities. Notably, pyrazoloquinazolinone derivatives are potent dual negative allosteric modulators (NAMs) of metabotropic glutamate receptors 2 and 3 (mGlu2/mGlu3), with compound 10b (4-methyl-2-phenyl-8-(pyrimidin-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one) exhibiting submicromolar activity . Additionally, derivatives of this scaffold have shown nanomolar inhibition of PARP-1, a critical target in cancer therapy, through strategic substitution at the 2-position with polar amides .
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)-4H-pyrazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N7O/c19-11-6-3-1-2-4-8(6)18-10(13-11)7(5-12-18)9-14-16-17-15-9/h1-5H,(H,13,19)(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBIYEHDOASYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(C=NN23)C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazoloquinazoline Core: This step often involves the cyclization of an appropriate hydrazine derivative with a quinazoline precursor under acidic or basic conditions.
Introduction of the Tetrazole Moiety: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group attached to the pyrazoloquinazoline core. This reaction is typically carried out in the presence of a catalyst such as copper(I) iodide under mild heating conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize efficiency.
Use of Continuous Flow Reactors: To ensure consistent quality and scalability.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product in high purity.
Chemical Reactions Analysis
Functionalization and Derivatization
The tetrazole group enables further functionalization:
2.1. Alkylation and Arylation
-
Dialkylaminoalkyl chlorides react with sodium hydride in DMF to yield 5-(N,N-dialkylaminoalkoxy) derivatives (e.g., compounds 4–6 , 30–32 ) .
-
Mitsunobu reactions with aminoalcohols produce 5-substituted derivatives (e.g., 9–11 , 16–18 ) .
2.2. Reduction and Aromatization
Reaction Mechanisms and Regioselectivity
-
Kinetic vs. thermodynamic control :
-
Steric and electronic effects :
Comparative Reactivity with Analogues
The compound’s dual heterocyclic framework distinguishes it from related structures:
Biological Interaction Studies
-
JNK3 inhibition : Tetrazole and pyrazole moieties bind MAP kinases via hydrogen bonding .
-
GABAA receptor modulation : 8-Substituted derivatives show agonist/antagonist effects dependent on substituent electronics .
Synthetic Conditions and Outcomes
| Parameter | Value | Source |
|---|---|---|
| Optimal temperature | 150°C (microwave) | |
| Preferred solvent | DMF | |
| Typical yield range | 72–88% |
Functional Group Tolerance
| Group | Compatibility | Notes |
|---|---|---|
| Tetrazole | High | Stable under microwave conditions |
| Lactam | Moderate | LiAlH4 reduction required for aromatization |
| Halogens | Low | Limited substitution reported |
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, particularly in designing kinase inhibitors or CNS modulators .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]quinazoline structures exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/mL, demonstrating moderate to good antimicrobial efficacy .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory potential. A study synthesized a library of pyrazolo[1,5-a]quinazoline derivatives and identified several compounds with IC50 values less than 50 µM against lipopolysaccharide-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. This suggests that this compound may act as a promising anti-inflammatory agent by targeting specific signaling pathways involved in inflammation .
3. Cancer Therapeutics
The dual heterocyclic nature of this compound allows it to interact with various biological targets implicated in cancer progression. Research has highlighted its potential as a selective inhibitor for poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Such inhibitors are particularly valuable in treating cancers characterized by homologous recombination deficiencies .
Material Science Applications
1. Synthesis of Novel Materials
The unique structural characteristics of this compound enable its use in synthesizing new materials with enhanced properties. Its incorporation into polymer matrices or nanocomposites can lead to materials with improved thermal stability and mechanical strength.
2. Coordination Chemistry
Due to the presence of multiple nitrogen atoms in its structure, this compound can act as a ligand in coordination chemistry. It has potential applications in the development of metal complexes that exhibit interesting electronic properties or catalytic activity.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The pyrazoloquinazoline core can interact with nucleic acids and proteins, potentially inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Triazoloquinazolinones
Replacing the tetrazole with a triazole yields compounds such as 3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (molecular weight: 262.27 g/mol). This compound shares the quinazolinone core but differs in the fused heterocycle (triazole vs. tetrazole). Triazoloquinazolinones are often synthesized via reactions of hydrazinoquinazolinones with acetylacetone, leading to distinct electronic properties and hydrogen-bonding capabilities .
Pyrazolo[1,5-a]pyrimidinones
Compounds like 3-(thienyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one replace the quinazolinone core with a pyrimidinone system. These derivatives, synthesized via Suzuki-Miyaura cross-coupling, exhibit altered solubility and target selectivity, as seen in their activity against JNK1/3 kinases .
Functional Group Modifications
Substitution at Position 3
Substitution at Position 8
- 8-Methoxy Derivatives : Methoxy groups at position 8 (e.g., 8-methoxypyrazolo[1,5-a]quinazolin-5(4H)-one ) improve metabolic stability and bioavailability, as demonstrated in GABAA modulator studies .
Biological Activity
3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one is a complex heterocyclic compound that integrates both pyrazole and tetrazole functionalities. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound is characterized by its potential applications in anti-inflammatory and anticancer therapies, among others.
- Molecular Formula : C11H7N7O
- Molecular Weight : 253.22 g/mol
- CAS Number : 124570-58-7
Synthesis
The synthesis of this compound typically involves multicomponent reactions. These reactions often include the condensation of 5-aminopyrazoles with cyclic diketones and tetrazole derivatives under varying conditions to yield the target compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazoloquinazoline derivatives. For instance, a series of derivatives were evaluated for their cytotoxicity against various cancer cell lines, including A549 and MDA-MB-231. Notably:
- Compounds with specific substituents at the quinazoline positions exhibited significant antiproliferative activity.
- Structure–activity relationship (SAR) analyses indicated that electron-rich groups on the benzene ring enhance cellular activity .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 4t | A549 | 9.8 | Targeting CDK9 for antitumor effects |
| 4n | MDA-MB-231 | 14.2 | Superior activity compared to others |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications:
- Screening of pyrazolo[1,5-a]quinazoline derivatives revealed several compounds that inhibited lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in THP-1 monocytic cells.
- Two compounds exhibited IC50 values below 50 µM, indicating their potential as anti-inflammatory agents .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for several kinases involved in cell proliferation and inflammation.
- Receptor Binding : It has been suggested that the compound can bind to mitogen-activated protein kinases (MAPKs), influencing pathways involved in cellular responses to stress and inflammation .
Case Studies
Several case studies have documented the effectiveness of similar compounds:
- Study on CDK Inhibition : A recent investigation into pyrazolo[1,5-a]quinazoline derivatives demonstrated their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds targeting CDK9 showed promising results in reducing tumor cell growth .
- Anti-inflammatory Screening : Another study screened a library of compounds for their anti-inflammatory properties and identified several candidates with significant inhibitory effects on TNF-alpha secretion in human cell lines .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one, and how do reaction conditions influence regioselectivity?
The compound can be synthesized via copper-catalyzed cascade reactions using water as a solvent. A typical procedure involves:
- Reactants : Methyl 2-bromobenzoate (1 mmol), 1H-pyrazol-5-amine (1.2 mmol), Cs₂CO₃ (2 mmol), and CuI (0.2 mmol) in H₂O at 100°C under N₂ .
- Key conditions : Elevated temperature (100°C), nitrogen atmosphere, and aqueous solvent mediate selectivity for pyrazoloquinazolinone formation over competing pathways.
- Workup : Ethyl acetate extraction, drying with Na₂SO₄, and column chromatography (petroleum ether/ethyl acetate, 3:1) yield the product.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural validation relies on:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.46–8.19 ppm) and a tetraazole NH peak (δ 12.21 ppm) in DMSO-d₆ .
- HRMS : Confirms molecular ion [M+H]⁺ (e.g., 186.0674 for C₁₀H₈N₃O) .
- Melting Point : High mp (284–286°C) indicates crystalline purity .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved biological activity?
The pyrazoloquinazolinone scaffold is a non-camptothecin Top1 inhibitor template. Key SAR insights include:
- Substitution at C-3 : The 1,2,3,4-tetraazole group enhances DNA-binding affinity and metabolic stability .
- C-5 modifications : Alkoxy or amino groups (e.g., N,N-dialkylaminoalkoxy) improve solubility and target engagement .
- Methodology : Mitsunobu reactions (DEAD/PPh₃) and coupling with aminoalcohols enable functionalization .
Q. What computational or crystallographic methods resolve electronic or steric conflicts in derivatives?
- X-ray crystallography : Resolves regiochemistry of fused rings (e.g., triazoloquinazolinone analogs) .
- DFT studies : Predict electronic effects of substituents (e.g., methoxy groups alter HOMO-LUMO gaps) .
- Docking simulations : Map interactions with Top1-DNA complexes to prioritize synthetic targets .
Q. How are unexpected by-products (e.g., triazoloquinazolinones) analyzed and mitigated during synthesis?
- By-product identification : Use TLC and HRMS to detect competing pathways (e.g., triazole vs. pyrazole cyclization) .
- Mitigation strategies : Adjust solvent polarity (H₂O reduces triazole formation) or catalyst loading .
- Case study : Hydrazine intermediates reacting with acetylacetone form triazoloquinazolinones instead of pyrazole derivatives .
Q. What in vitro assays are suitable for evaluating pharmacological potential (e.g., Top1 inhibition)?
Q. Methodological Guidance
- Synthetic optimization : Prioritize aqueous conditions for eco-friendly and selective synthesis .
- Data interpretation : Cross-validate NMR/HRMS with computational models to resolve structural ambiguities .
- Biological testing : Combine target-specific assays (Top1) with broad cytotoxicity profiling to balance potency and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
